2-Phenyl-1-(pyridin-3-yl)ethan-1-ol
Description
2-Phenyl-1-(pyridin-3-yl)ethan-1-ol is a secondary alcohol featuring a phenyl group and a pyridin-3-yl (3-pyridyl) substituent attached to the ethanolic backbone.
Properties
IUPAC Name |
2-phenyl-1-pyridin-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10,13,15H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSWRCJGPHOWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol typically involves the reaction of phenylacetonitrile with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(pyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-1-(pyridin-3-yl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound’s phenyl and pyridinyl groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Physical and Spectral Properties
Key Observations
Stereochemical Outcomes :
- 1-(Pyridin-3-yl)ethan-1-ol and its derivatives are synthesized via Ru-catalyzed asymmetric transfer hydrogenation, achieving >99% enantiomeric excess (ee). The phenyl-substituted analog (2-Phenyl-1-(pyridin-3-yl)ethan-1-ol) likely follows similar stereochemical pathways but may exhibit steric effects due to the bulky phenyl group.
- Trifluoromethyl derivatives (e.g., 2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-ol) show distinct NMR profiles due to the electron-withdrawing CF₃ group, shifting the CH resonance to δ 4.59 ppm.
Synthetic Methods :
- Asymmetric Catalysis : Ru(II)-heterogenized catalysts enable high-yield (97%) and high-ee (99%) production of 1-(pyridin-3-yl)ethan-1-ol.
- Nucleophilic Additions : Fluorinated analogs are synthesized via base-mediated reactions between azaindoles and trifluoromethyl ketones in water (90% yield).
Applications :
Biological Activity
2-Phenyl-1-(pyridin-3-yl)ethan-1-ol is a compound with significant potential in medicinal chemistry, characterized by its unique structure that combines a phenyl group and a pyridine ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol is with a molecular weight of approximately 197.25 g/mol. The presence of both aromatic and heterocyclic components in its structure influences its interaction with various biological targets, making it a subject of interest in pharmacological studies.
Biological Activities
Research indicates that 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds structurally similar to 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol possess antimicrobial properties. For instance, derivatives with similar frameworks were tested against various bacterial strains, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
Antichlamydial Activity
Recent investigations into related compounds have highlighted their selective action against Chlamydia species. These findings suggest that 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol could serve as a scaffold for developing new antichlamydial agents .
Neuroprotective Effects
Some studies have indicated that compounds with similar structures exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases .
The biological activity of 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol is believed to be mediated through its interaction with specific biological macromolecules. Research has focused on understanding these interactions to elucidate the compound's mode of action, particularly in antimicrobial and neuroprotective contexts .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique properties of compounds related to 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(Pyridin-4-yloxy)-phenol | Contains a phenolic hydroxyl group | Exhibits antioxidant properties |
| 3-(Pyridin-2-yloxy)-phenol | Similar aromatic structure | Known for neuroprotective effects |
| 4-(Pyridin-3-yloxy)-benzaldehyde | Aldehyde functional group | Potential anti-inflammatory activity |
| 2-(Pyridine)-phenethylamine | Amino group instead of hydroxyl | Demonstrates psychoactive effects |
Case Studies
Several case studies have explored the therapeutic potential of compounds related to 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol. For example, one study investigated the synthesis and biological evaluation of pyridine derivatives, revealing promising antibacterial activity against N. meningitidis and H. influenzae. The results indicated that structural modifications could enhance their potency .
Another study focused on the neuroprotective properties of similar compounds, demonstrating their ability to mitigate neuronal damage in vitro, suggesting potential applications in treating conditions like Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
